molecular formula C21H35N5O5 B1675820 Lysyl-tyrosyl-lysine CAS No. 35193-18-1

Lysyl-tyrosyl-lysine

カタログ番号: B1675820
CAS番号: 35193-18-1
分子量: 437.5 g/mol
InChIキー: WINFHLHJTRGLCV-BZSNNMDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lysyl-tyrosyl-lysine is a synthetic tripeptide with the molecular formula C21H35N5O5 . This compound is comprised of the amino acids lysine and tyrosine, which are of significant interest in biochemical research. The lysine side chain features a primary ε-amino group, which is a common site for post-translational modifications and is a key functional group in various enzymatic processes . While the specific research applications of the lysyl-tyrosyl-lysine tripeptide itself are not extensively documented, its constituent amino acids are fundamental. The structure is of particular interest due to its relationship to the Lysine Tyrosylquinone (LTQ) cofactor. LTQ is a unique organic cofactor essential for the activity of lysyl oxidase enzymes, which are copper-dependent amine oxidases . LTQ is formed through a post-translational modification that creates a cross-link between a specific lysine and tyrosine residue within the enzyme's active site . Lysyl oxidases catalyze the oxidative deamination of lysine residues in proteins like collagen and elastin, a critical step in the formation of cross-links that provide structural integrity to the extracellular matrix . Research into LTQ-containing enzymes is a vibrant field, with implications for understanding cancer progression and metastasis . As such, the lysyl-tyrosyl-lysine tripeptide may serve as a valuable building block or model compound in studies related to cofactor biogenesis, enzyme mechanism, and peptide chemistry. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINFHLHJTRGLCV-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956643
Record name N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35193-18-1
Record name Lysyl-tyrosyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity of Lysyl-Tyrosyl-Lysine with DNA and RNA Structures

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The interaction between peptides and nucleic acids is a cornerstone of molecular biology, governing fundamental processes from DNA replication and transcription to the regulation of gene expression. For researchers and drug development professionals, understanding and manipulating these interactions offers the potential to create novel therapeutics and diagnostics. This guide provides a deep dive into the binding affinity of a model tripeptide, Lysyl-Tyrosyl-Lysine (KYK), with various DNA and RNA structures. The choice of KYK is deliberate; its composition of two positively charged lysine residues and a central aromatic tyrosine residue allows for a focused exploration of the primary forces driving peptide-nucleic acid recognition: electrostatic and hydrophobic interactions.

This document eschews a rigid template in favor of a logical, inquiry-driven structure. We will first explore the theoretical underpinnings of KYK's interaction with nucleic acids, then detail the practical experimental workflows for characterizing these interactions, and finally, discuss the interpretation of the resulting data. Our goal is to provide not just a set of protocols, but a self-validating framework for investigation, grounded in established scientific principles.

Core Principles of KYK-Nucleic Acid Interaction

The binding of KYK to DNA and RNA is primarily governed by a combination of electrostatic attraction and hydrophobic/aromatic interactions. The interplay of these forces dictates the affinity and specificity of the tripeptide for different nucleic acid structures.

The Role of Electrostatic Interactions

DNA and RNA are polyanions due to their phosphate backbones.[1] At physiological pH, the lysine residues of KYK are protonated, conferring a net positive charge to the peptide.[2] This creates a strong electrostatic attraction between the peptide and the nucleic acid, which is often the initial and dominant force in the binding event.[3][4][5] This interaction is non-specific in terms of sequence but is sensitive to the overall charge density of the nucleic acid structure. For instance, single-stranded nucleic acids may offer more accessible phosphate groups compared to the more compact structure of a double helix.

The Contribution of Aromatic and Hydrophobic Interactions

The central tyrosine residue, with its aromatic side chain, can engage in several types of non-covalent interactions with the nucleobases of DNA and RNA. These can include:

  • Groove Binding: The tyrosine side chain may fit into the major or minor grooves of duplex DNA, interacting with the edges of the base pairs.

  • Intercalation: While less common for single aromatic residues within a small peptide, the possibility of the tyrosine ring inserting between base pairs (intercalation) cannot be ruled out and would be expected to significantly stabilize the complex.[6][7][8][9]

  • Stacking Interactions: In single-stranded or looped regions of nucleic acids, the tyrosine can stack with exposed bases, a phenomenon that has been observed for tyrosine-containing oligopeptides.[10]

These hydrophobic and aromatic interactions are generally weaker than the electrostatic forces but are crucial for providing specificity.[3][4][11]

Structural Selectivity of KYK

The small and flexible nature of a tripeptide like KYK suggests that it may exhibit a preference for certain nucleic acid topologies. While it can bind to canonical double-stranded DNA (dsDNA) and RNA (dsRNA), it may show enhanced affinity for structures that offer unique binding pockets or higher charge densities, such as:

  • G-Quadruplexes: These four-stranded structures, found in telomeres and promoter regions, possess grooves and loops that are attractive targets for peptides.[12][13][14] The planar surface of the G-tetrads could also offer a site for tyrosine stacking.

  • Hairpin Loops and Junctions: These single-stranded regions within larger folded structures provide exposed bases for potential stacking interactions with the tyrosine residue.

  • DNA-RNA Hybrids: These structures are relevant in processes like transcription and reverse transcription and present a unique geometry that could be selectively targeted.[15][16]

Experimental Design for Characterizing KYK-Nucleic Acid Binding

A thorough investigation of KYK's binding affinity requires a systematic approach, beginning with the preparation of high-quality reagents and proceeding through a series of biophysical assays.

Synthesis and Purification of Lysyl-Tyrosyl-Lysine

KYK can be readily synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a high degree of purity, which is critical for accurate binding studies. The purified peptide's identity should be confirmed by mass spectrometry.

Preparation of DNA and RNA Structures

Oligonucleotides of desired sequences can be commercially synthesized. To create different structures for binding assays:

  • Duplex DNA/RNA: Complementary strands are mixed in equimolar amounts in a suitable buffer (e.g., BPES buffer: 6 mM Na2HPO4, 2 mM NaH2PO4, 1 mM Na2EDTA, 185 mM NaCl, pH 7.0), heated to 90-95°C, and then slowly cooled to room temperature to ensure proper annealing.[15]

  • G-Quadruplex DNA: Guanine-rich sequences are dissolved in a buffer containing a stabilizing cation (typically K+), heated, and slow-cooled to promote the formation of the quadruplex structure.

  • DNA-RNA Hybrids: A DNA strand and its complementary RNA strand are annealed using the same procedure as for duplex DNA/RNA.[15]

The formation of the desired structures should be confirmed using techniques like circular dichroism (CD) spectroscopy or by running the samples on a non-denaturing polyacrylamide gel.

Biophysical Techniques for Binding Affinity Determination

No single technique can provide a complete picture of a molecular interaction. Therefore, a combination of methods should be employed to determine the binding affinity, kinetics, and thermodynamics of the KYK-nucleic acid interaction.

Fluorescence Spectroscopy

This technique is often the first choice for assessing binding, as it is highly sensitive and relatively simple to perform. The intrinsic fluorescence of the tyrosine residue in KYK can be used as a probe.[10][17][18]

Causality Behind Experimental Choices

The fluorescence emission of tyrosine is sensitive to its local environment. When KYK binds to a nucleic acid, the tyrosine residue may experience a change in its environment (e.g., by moving into a more hydrophobic groove or stacking with bases), which can lead to a change in its fluorescence intensity (often quenching) or a shift in its emission maximum.[10][19] By titrating a fixed concentration of KYK with increasing concentrations of the nucleic acid, a binding isotherm can be generated.

Experimental Protocol: Fluorescence Titration
  • Prepare a stock solution of KYK in the desired binding buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0).

  • Prepare a concentrated stock solution of the nucleic acid target in the same buffer.

  • In a quartz cuvette, add a known concentration of KYK (e.g., 1-5 µM).

  • Set the fluorometer to excite the tyrosine at ~275 nm and record the emission spectrum from ~290 nm to 400 nm.

  • Make small, sequential additions of the nucleic acid stock solution to the cuvette.

  • After each addition, mix thoroughly and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Correct the data for dilution and any fluorescence from the nucleic acid itself.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the nucleic acid concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Visualization of Fluorescence Titration Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis KYK_stock KYK Stock Solution Cuvette Cuvette with KYK KYK_stock->Cuvette NA_stock Nucleic Acid Stock Titration Sequential addition of Nucleic Acid NA_stock->Titration Buffer Binding Buffer Buffer->Cuvette Cuvette->Titration Fluorometer Record Fluorescence (Ex: 275nm, Em: 290-400nm) Titration->Fluorometer Plot Plot ΔF vs [Nucleic Acid] Fluorometer->Plot Fit Fit data to binding model Plot->Fit Kd Determine Kd Fit->Kd

Caption: Workflow for determining binding affinity using fluorescence spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21] This allows for the determination of not only the binding affinity (Kd) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[22]

Causality Behind Experimental Choices

The formation of non-covalent bonds during the KYK-nucleic acid interaction results in a change in enthalpy. ITC measures this heat change directly. By titrating one component into the other, a binding curve is generated from which the stoichiometry (n), Kd, and ΔH can be determined. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, offering insights into the driving forces of the interaction (e.g., whether it is enthalpy-driven, as in strong hydrogen bonding, or entropy-driven, as in the release of counter-ions or water molecules).

Experimental Protocol: ITC
  • Thoroughly dialyze both the KYK and nucleic acid solutions against the same buffer to minimize heats of dilution.[23]

  • Degas both solutions to prevent air bubbles in the calorimeter cell.

  • Load the nucleic acid solution into the sample cell of the calorimeter.

  • Load the KYK solution into the injection syringe (typically at a concentration 10-20 times that of the nucleic acid).

  • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Perform an initial injection, followed by a series of injections to generate the full binding isotherm.

  • Analyze the data by integrating the heat change for each injection and fitting it to a suitable binding model.

Visualization of ITC Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis KYK_sol KYK Solution Dialysis Dialyze both in same buffer KYK_sol->Dialysis NA_sol Nucleic Acid Solution NA_sol->Dialysis Degas Degas Solutions Dialysis->Degas Dialysis->Degas Cell Load Nucleic Acid into Sample Cell Degas->Cell Syringe Load KYK into Injection Syringe Degas->Syringe Titration Inject KYK into Cell Cell->Titration Syringe->Titration Calorimeter Measure Heat Change (ΔH) Titration->Calorimeter Plot Plot Heat/Injection vs Molar Ratio Calorimeter->Plot Fit Fit data to binding model Plot->Fit Thermo Determine Kd, ΔH, ΔS, n Fit->Thermo

Caption: Workflow for thermodynamic characterization using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring molecular interactions in real-time.[24][25] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd = koff/kon) can be calculated.

Causality Behind Experimental Choices

SPR detects changes in the refractive index at the surface of a sensor chip.[24] One molecule (the ligand, typically the nucleic acid) is immobilized on the chip, and the other (the analyte, KYK) is flowed over the surface. Binding of KYK to the immobilized nucleic acid causes an increase in mass at the surface, which in turn changes the refractive index, generating a measurable signal. The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase provide the kinetic constants.

Experimental Protocol: SPR
  • Select a sensor chip suitable for nucleic acid immobilization (e.g., a streptavidin-coated chip for use with a biotinylated oligonucleotide).[26]

  • Immobilize the biotinylated nucleic acid onto the sensor chip surface.

  • Prepare a series of dilutions of KYK in a suitable running buffer.

  • Inject the different concentrations of KYK over the chip surface to monitor association.

  • Follow the injection with a flow of running buffer to monitor dissociation.

  • After each cycle, regenerate the sensor surface if necessary to remove bound KYK.

  • Analyze the resulting sensorgrams by fitting them to a kinetic binding model to determine kon, koff, and Kd.

Visualization of SPR Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize Nucleic Acid on Chip Chip->Immobilize NA_biotin Biotinylated Nucleic Acid NA_biotin->Immobilize KYK_dilutions KYK Serial Dilutions Association Inject KYK (Analyte) KYK_dilutions->Association Immobilize->Association Dissociation Flow Running Buffer Association->Dissociation Detector Measure Response Units (RU) in real-time Association->Detector Dissociation->Detector Sensorgram Generate Sensorgrams Detector->Sensorgram Fit Fit data to kinetic model Sensorgram->Fit Kinetics Determine kon, koff, Kd Fit->Kinetics

Caption: Workflow for kinetic analysis of binding using Surface Plasmon Resonance.

Data Presentation and Interpretation

To facilitate comparison, the quantitative data obtained from these experiments should be summarized in a clear, structured table. Below is a hypothetical example of how such data for KYK binding to various nucleic acid structures might be presented.

Nucleic Acid StructureTechniqueDissociation Constant (Kd) (µM)ΔH (kcal/mol)-TΔS (kcal/mol)kon (M-1s-1)koff (s-1)
dsDNA Fluorescence15.2 ± 1.8----
ITC14.8 ± 1.5-4.5 ± 0.3-2.3 ± 0.2--
SPR16.5 ± 2.1--1.2 x 1042.0 x 10-1
ssDNA Fluorescence8.5 ± 0.9----
ITC8.1 ± 0.7-3.2 ± 0.2-3.8 ± 0.3--
SPR9.0 ± 1.1--2.5 x 1042.25 x 10-1
G-Quadruplex DNA Fluorescence2.3 ± 0.4----
ITC2.1 ± 0.3-6.8 ± 0.5-1.5 ± 0.2--
SPR2.5 ± 0.5--5.0 x 1041.25 x 10-1
dsRNA ITC12.5 ± 1.3-4.8 ± 0.4-2.2 ± 0.2--
DNA-RNA Hybrid ITC10.1 ± 1.1-5.1 ± 0.4-2.5 ± 0.3--

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpreting the Data
  • Consistency Across Techniques: The Kd values obtained from fluorescence, ITC, and SPR should be in good agreement, providing confidence in the results.

  • Affinity and Specificity: In our hypothetical data, KYK shows a higher affinity (lower Kd) for G-quadruplex DNA compared to dsDNA or ssDNA, suggesting a degree of structural selectivity. The affinity for ssDNA is slightly higher than for dsDNA, which could be attributed to the greater accessibility of the phosphate backbone.

  • Thermodynamic Signature: The ITC data for G-quadruplex binding shows a more favorable enthalpy change (ΔH = -6.8 kcal/mol) compared to dsDNA (ΔH = -4.5 kcal/mol). This suggests that the interaction with the G-quadruplex may involve more extensive hydrogen bonding or stacking interactions, making it an enthalpy-driven process.

  • Kinetic Profile: The SPR data indicates that the higher affinity for the G-quadruplex is a result of both a faster association rate (kon) and a slower dissociation rate (koff) compared to dsDNA. This implies that KYK both binds to and dissociates from the G-quadruplex structure more favorably, leading to a more stable complex.

Conclusion

This guide provides a comprehensive framework for the in-depth investigation of the binding affinity of Lysyl-Tyrosyl-Lysine with diverse DNA and RNA structures. By integrating theoretical principles with detailed, validated experimental protocols, researchers can systematically characterize the affinity, thermodynamics, and kinetics of this fundamental interaction. The insights gained from studying a simple model peptide like KYK can inform the design of more complex peptides and small molecules with tailored nucleic acid binding properties, paving the way for new applications in research and medicine.

References

  • Unlocking the potential of protein-derived peptides to target G-quadruplex DNA: from recognition to anticancer activity. Nucleic Acids Research.
  • Sensitive Detection of Peptide–Minicircle DNA Interactions by Surface Plasmon Resonance. Analytical Chemistry.
  • Why to target G-quadruplexes using peptides: Next-generation G4-interacting ligands. Journal of Peptide Science.
  • Targeting DNA G-Quadruplex Structures with Peptide Nucleic Acids. Molecules.
  • Affinity-Selected Bicyclic Peptide G-Quadruplex Ligands Mimic a Protein-like Binding Mechanism. Journal of the American Chemical Society.
  • Electrostatic Binding and Hydrophobic Collapse of Peptide–Nucleic Acid Aggregates Quantified Using Force Spectroscopy. ACS Nano.
  • A short peptide that preferentially binds c-MYC G-quadruplex DNA. RSC Publishing.
  • Hydrophobic and electrostatic interactions between cell penetrating peptides and plasmid DNA are important for stable non-covalent complexation and intracellular delivery. Journal of Peptide Science.
  • Surface Plasmon Resonance Assays of DNA-Protein Interactions. Methods in Molecular Biology.
  • Fluorescence and Hybridization Properties of Peptide Nucleic Acid Containing a Substituted Phenylpyrrolocytosine Designed to Engage Guanine with an Additional H-Bond. Journal of the American Chemical Society.
  • Fluorescence Spectroscopy in Peptide and Protein Analysis. CMB-UNITO.
  • Differences and Similarities in Protein and Nucleic Acid Structures and Their Biological Interactions. MDPI.
  • Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology.
  • What are the challenges regarding study of RNA-Peptide interaction by Isothermal titration Calorimetry?.
  • Electrostatic binding and hydrophobic collapse of peptide-nucleic acid aggregates quantified using force spectroscopy. Semantic Scholar.
  • Isothermal titr
  • Isothermal titr
  • Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications. Beilstein Journal of Organic Chemistry.
  • Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip. Journal of Visualized Experiments.
  • Surface plasmon resonance assays of DNA-protein interactions. Methods in Molecular Biology.
  • Electrostatic Binding and Hydrophobic Collapse of Peptide–Nucleic Acid Aggregates Quantified Using Force Spectroscopy.
  • Isothermal Titr
  • Synthesis and properties of peptide nucleic acid labeled at the N-terminus with HiLyte Fluor 488 fluorescent dye.
  • DNA detection using water-soluble conjugated polymers and peptide nucleic acid probes. PNAS.
  • A beginner's guide to surface plasmon resonance. The Biochemist.
  • Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. Frontiers in Molecular Biosciences.
  • Drug Binding to DNA·RNA Hybrid Structures. Methods in Molecular Biology.
  • Dielectric study of the interaction between DNA and an oligopeptide (lysine-tyrosine-lysine). Biopolymers.
  • Biophysical Characterization of the DNA Binding and Condensing Properties of Adenoviral Core Peptide μ (mu). Biochemistry.
  • Advances in Peptide-based DNA/RNA-Intercalators. Current Protein & Peptide Science.
  • A Universal Assay for Making DNA, RNA, and RNA–DNA Hybrid Configurations for Single-Molecule Manipulation in Two or Three Steps without Lig
  • The role of tyrosine in the association of proteins and nucleic acids. Specific recognition of single-stranded nucleic acids by tyrosine-containing peptides. Journal of Biological Chemistry.
  • Step-by-Step Tutorial for RNA/DNA–Drug & Ligand Docking | IFD. YouTube.
  • Interactions of the KWK6 cationic peptide with short nucleic acid oligomers: demonstration of large Coulombic end effects on binding at 0.1–0.2 M salt. Nucleic Acids Research.
  • (PDF) The Application of Biophysical Techniques to Study Antimicrobial Peptides.
  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions.
  • Peptide nucleic acid (PNA)/DNA hybrid duplexes: intercalation by an internally linked anthraquinone. Nucleic Acids Research.
  • The estimation of affinity constants for the binding of model peptides to DNA by equilibrium dialysis. Biochimica et Biophysica Acta.
  • Biophysical characterization of peptide–membrane interactions. Cogent Biology.
  • Combination probes with intercalating anchors and proximal fluorophores for DNA and RNA detection. Nucleic Acids Research.
  • Peptide nucleic acid (PNA)/DNA hybrid duplexes: intercalation by an internally linked anthraquinone. PubMed.
  • Interactions of diastereomeric tripeptides of lysyl-5-fluorotryptophyllysine with DNA. 2. Optical, 19F NMR, and strand cleavage studies of apurinic DNA complexes. Biochemistry.
  • Peptide nucleic acid (PNA)/DNA hybrid duplexes: Intercalation by an internally linked anthraquinone. Nucleic Acids Research.
  • Drug Binding to DNA⋅RNA Hybrid Structures.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjug
  • Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry.
  • Tailoring the Structure of Cell Penetrating DNA and RNA Binding Nucleopeptides. Molecules.
  • Tripeptides as Integrin-Linked Kinase Modulating Agents Based on a Protein–Protein Interaction with α-Parvin. Journal of Medicinal Chemistry.
  • Multivalent DNA and nucleosome acidic patch interactions specify VRK1 mitotic localization and activity. Nucleic Acids Research.
  • AT-hook peptides bind the major and minor groove of AT-rich DNA duplexes. Nucleic Acids Research.

Sources

Methodological & Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for Lysyl-Tyrosyl-Lysine (KYK)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The tripeptide Lysyl-Tyrosyl-Lysine (Lys-Tyr-Lys or KYK) is a highly basic, positively charged peptide (PCP) frequently utilized in radiolytic and biochemical research due to its exceptional hydroxyl radical scavenging and chemical repair capabilities[1]. Synthesizing short, highly charged peptides requires meticulous control over protecting group strategies and cleavage conditions to prevent side reactions, such as the alkylation of the electron-rich tyrosine side chain.

This application note details a highly optimized, self-validating Fmoc-solid-phase peptide synthesis (Fmoc-SPPS) protocol for KYK. To ensure maximum yield and suppress racemization, this workflow abandons traditional benzotriazole-based coupling reagents (like HOBt) in favor of the DIC/Oxyma Pure activation system[2].

Mechanistic Advantages of the Chosen Chemistry
  • Resin Selection: We utilize a pre-loaded Fmoc-Lys(Boc)-Wang resin . For C-terminal acids, pre-loaded Wang resins eliminate the notoriously inefficient and racemization-prone first-residue esterification step.

  • Coupling Chemistry (DIC/Oxyma): Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive, highly efficient coupling additive. When paired with N,N'-diisopropylcarbodiimide (DIC), it exhibits neutral pH conditions during activation, effectively suppressing the racemization of the tyrosine residue while matching the coupling efficiency of hazardous uronium salts like HATU[2][3].

  • Cleavage Cocktail: A modified "Reagent B" variant consisting of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water (95:2.5:2.5) is employed[4]. TIS acts as a bulky, odorless carbocation scavenger, trapping the tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) groups liberated during global deprotection, thereby preventing the re-alkylation of the tyrosine phenolic ring[5][6].

Experimental Workflow

The following Graphviz diagram illustrates the iterative Fmoc-SPPS cycle utilized for the assembly of the KYK tripeptide.

SPPS_Workflow Start Fmoc-Lys(Boc)-Wang Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Decision All AAs coupled? Wash2->Decision Decision->Deprotect No (Next AA) Cleavage Global Cleavage & Deprotection (TFA/TIS/H2O) Decision->Cleavage Yes End Crude Lys-Tyr-Lys Peptide Cleavage->End

Iterative Fmoc-SPPS cycle for the synthesis of the Lys-Tyr-Lys tripeptide.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a 0.1 mmol scale synthesis. A 5-fold molar excess of amino acids and coupling reagents is used to drive the acylation reaction to absolute completion, establishing a self-validating system that minimizes deletion sequences.

Reagent / MaterialFunctionMW ( g/mol )EquivalentsAmount (0.1 mmol Scale)
Fmoc-Lys(Boc)-Wang Resin Solid SupportN/A1.0~167 mg (Assuming 0.6 mmol/g loading)
Fmoc-Tyr(tBu)-OH Protected Amino Acid459.55.0230 mg
Fmoc-Lys(Boc)-OH Protected Amino Acid468.55.0234 mg
Oxyma Pure Coupling Additive142.15.071 mg
DIC Coupling Activator126.25.078 µL (Density = 0.81 g/mL)
20% Piperidine in DMF Fmoc DeprotectionN/AExcess5 mL per cycle
TFA / TIS / H₂O (95:2.5:2.5) Cleavage CocktailN/AExcess5 mL
Diethyl Ether (Cold) Peptide Precipitation74.1Excess45 mL

Step-by-Step Synthesis Protocol

Caution: Perform all steps in a well-ventilated fume hood. TFA is highly corrosive, and DIC is a severe contact hazard.

Phase 1: Resin Preparation & Swelling

Causality: Polystyrene-based resins exist as collapsed matrices in their dry state. Swelling in a highly polar, aprotic solvent expands the polymer network, exposing the reactive sites for efficient diffusion of reagents[2].

  • Weigh 167 mg of Fmoc-Lys(Boc)-Wang resin (0.1 mmol) into a fritted peptide synthesis reaction vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Agitate gently for 30 minutes at room temperature.

  • Drain the solvent using vacuum filtration.

Phase 2: Fmoc Deprotection

Causality: Piperidine acts as a mild base to initiate a base-catalyzed elimination of the Fmoc group, generating a reactive free amine and a dibenzofulvene byproduct.

  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal[7].

  • Drain the reaction vessel.

  • Wash Step: Wash the resin thoroughly with DMF (5 × 3 mL), agitating for 1 minute per wash. Critical: Extensive washing is required to remove all traces of piperidine, which would otherwise cap the incoming activated amino acid in the next step.

Phase 3: Amino Acid Coupling (In-Situ Activation)

Causality: DIC reacts with the carboxylic acid of the incoming Fmoc-amino acid to form an unstable O-acylisourea intermediate. Oxyma immediately attacks this intermediate to form a stable, highly reactive active ester, preventing the formation of inactive N-acylureas and suppressing racemization[2][3].

  • In a separate glass vial, dissolve 230 mg (0.5 mmol) of Fmoc-Tyr(tBu)-OH and 71 mg (0.5 mmol) of Oxyma Pure in 2 mL of DMF.

  • Add 78 µL (0.5 mmol) of DIC to the vial. Stir for 2 minutes to pre-activate the amino acid.

  • Transfer the activated solution to the reaction vessel containing the resin.

  • Agitate at room temperature for 60 minutes.

  • Drain the reaction vessel and wash the resin with DMF (4 × 3 mL).

  • (Optional but recommended) Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

  • Repeat Phase 2 and Phase 3 for the final amino acid, Fmoc-Lys(Boc)-OH.

Phase 4: Final Deprotection and Cleavage

Causality: A high concentration of TFA cleaves the ester bond linking the peptide to the Wang resin while simultaneously stripping the acid-labile side-chain protecting groups (Boc from Lys, tBu from Tyr). TIS and water act as nucleophilic scavengers to quench the resulting highly reactive tert-butyl carbocations, preventing them from alkylating the tyrosine ring[4][5].

  • After the final Fmoc group is removed (following Phase 2), wash the resin with DCM (5 × 3 mL) to shrink the resin and remove all traces of DMF. Air-dry the resin for 10 minutes.

  • Prepare the cleavage cocktail: 4.75 mL TFA, 125 µL TIS, and 125 µL Milli-Q H₂O.

  • Add the cleavage cocktail to the dried resin.

  • Agitate gently at room temperature for 2 to 3 hours[4][8].

  • Filter the cleavage mixture into a clean 15 mL polypropylene conical tube. Wash the depleted resin beads with an additional 1 mL of neat TFA and combine the filtrates[9].

Phase 5: Precipitation and Recovery

Causality: The fully deprotected peptide is highly soluble in TFA but insoluble in non-polar solvents. Cold diethyl ether precipitates the peptide while keeping the cleaved protecting groups, TIS, and residual TFA in solution[5][8].

  • Chill 45 mL of anhydrous diethyl ether to 4 °C.

  • Add the combined TFA filtrate dropwise into the cold ether. The KYK peptide will immediately crash out as a white, flocculent precipitate[5].

  • Centrifuge the tube at 3,000 × g for 5 minutes at 4 °C.

  • Carefully decant the ether supernatant, taking care not to disturb the peptide pellet.

  • Resuspend the pellet in 10 mL of fresh cold ether, vortex, and centrifuge again. Repeat this wash step two more times to remove all residual TFA and scavengers[8].

  • Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in MS-grade water (or 20% aqueous acetic acid) and lyophilize prior to RP-HPLC purification[9].

References

  • Peptide Cleavage
  • Application Notes and Protocols for Large-Scale Peptide Synthesis Using Oxyma - Benchchem benchchem.com
  • Peptide Synthesis - Bio-protocol bio-protocol.org
  • Cleavage from Wang Resin - Aapptec Peptides peptide.com
  • Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy - PMC nih.gov
  • Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC nih.gov
  • Cleavage Cocktails; Reagent B - Aapptec Peptides peptide.com
  • Application Note 72: Cleaving peptides in flow hubspotusercontent-na1.net
  • Full article: Hydroxyl radical scavenging and chemical repair capabilities of positively charged peptides (PCPs): a pulse radiolysis study - Taylor & Francis tandfonline.com

Sources

Application Note: Engineering Cationic Hydrogels utilizing the KYK Tripeptide as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic principles, self-validating protocols, and rheological characterization of KYK-crosslinked hydrogel networks.

Executive Summary & Mechanistic Rationale

The rational design of hydrogels using short peptide cross-linkers has revolutionized biomaterial engineering, particularly in the fields of localized drug delivery and tissue engineering. As a Senior Application Scientist, I approach hydrogel formulation as a precise orchestration of molecular interactions rather than a simple mixing exercise. The KYK (Lys-Tyr-Lys) tripeptide has emerged as a highly effective cationic cross-linking agent due to its dual functionality: it serves as both a structural anchor and a biochemical modulator.

The mechanistic brilliance of the KYK peptide lies in its specific amino acid sequence:

  • Enzymatic Quinone Tanning: The central Tyrosine (Y) residue acts as a highly specific substrate for the enzyme tyrosinase. Tyrosinase oxidizes the phenolic ring of tyrosine into a reactive o-quinone. This intermediate rapidly undergoes non-enzymatic nucleophilic attack by the primary amines on the flanking Lysine (K) residues and the base polymer (e.g., chitosan or PEG), forming a stable, covalent network.

  • Cationic Microenvironment: At physiological pH, the primary amines of the lysine residues are protonated, imparting a net positive charge to the hydrogel. This cationic nature enhances electrostatic interactions with anionic cell membranes and has been shown to reduce the non-specific background binding of engineered proteins by up to 5-fold ().

  • Chain Entanglement & Energy Dissipation: Unlike traditional chemical cross-linkers (e.g., BIS), peptide-crosslinked hydrogels can achieve fully swollen states with ultra-low solid content while maintaining exceptional mechanical properties. The structural integrity is maintained through a combination of highly entangled polymer chains and energy dissipation via the reversible breakage of intramolecular hydrogen bonds within the peptide network ().

Reaction Workflow

The following diagram illustrates the logical progression of the tyrosinase-mediated cross-linking workflow, highlighting the transition from soluble precursors to a highly entangled cationic network.

G A Base Polymer (e.g., Chitosan/PEG) B KYK Tripeptide (Lys-Tyr-Lys) C Enzymatic Activation (Tyrosinase 50 U/mL) D Reactive Intermediates (o-quinone formation) C->D Oxidation E Cationic Cross-Linked Hydrogel Network D->E Covalent Bonding AB AB AB->C

Figure 1: Tyrosinase-mediated cross-linking workflow of KYK peptide and base polymers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in verification mechanism to confirm causality and prevent downstream experimental failure.

Protocol A: Tyrosinase-Mediated Conjugation and Cross-Linking

This protocol details the integration of the KYK peptide into a chitosan-based hydrogel film, adapted from established biofabrication methodologies ().

Materials Required:

  • 1.5% (w/v) Chitosan solution (pH 5.6)

  • 1 mM KYK (Lys-Tyr-Lys) peptide in Phosphate Buffered Saline (PBS, pH 7.4)

  • Mushroom Tyrosinase (50 U/mL) in 50 mM potassium phosphate buffer (pH 6.5)

  • 1 M NaOH

Step-by-Step Methodology:

  • Polymer Casting: Dispense 200 µL of the 1.5% chitosan solution into a 48-well plate. Vacuum dry the plates at 65 °C for 24 hours to form a stable precursor film.

  • Neutralization: Add 1 M NaOH to the dried films for 45 minutes at room temperature (RT) to neutralize the protonated amines of chitosan, rendering them nucleophilic and ready for conjugation. Wash 3× with PBS (pH 7.4).

  • Enzymatic Cross-Linking: Add 100 µL of the 1 mM KYK peptide solution and tyrosinase (50 U/mL) to each well. Incubate overnight at RT. Causality: The slow overnight incubation allows tyrosinase to thoroughly oxidize the tyrosine residues into o-quinones, which subsequently form covalent isopeptide-like bonds with the chitosan primary amines.

  • Self-Validation Step (UV-Vis Quantification): Wash the hydrogels 3× with PBS to remove unreacted components. Validation: Collect the wash fractions and measure the absorbance at 280 nm ( A280​ ). A plateauing A280​ signal that drops to baseline in the final wash confirms that the KYK peptide has been fully incorporated into the network or successfully cleared, preventing unreacted free peptides from skewing downstream biological assays.

Protocol B: Rheological Validation of Network Entanglement

A hydrogel's utility is dictated by its mechanical integrity. This protocol validates the physical properties of the ultra-low solid content KYK hydrogel.

Step-by-Step Methodology:

  • Sample Preparation: Carefully extract the fully swollen KYK-crosslinked hydrogel and place it on a parallel-plate rheometer (e.g., 20 mm geometry).

  • Strain Sweep: Perform an amplitude sweep (0.1% to 1000% strain) at a constant frequency of 1 Hz to determine the linear viscoelastic region (LVR).

  • Self-Validation Step (Modulus Crossover): Perform a frequency sweep (0.1 to 100 rad/s) within the LVR. Validation: Monitor the storage modulus ( G′ ) and loss modulus ( G′′ ). A stable G′>G′′ across the frequency range self-validates that the KYK peptide has successfully entangled the polymer chains into a true elastic gel, rather than just forming localized viscous aggregates.

Quantitative Data Summary

The incorporation of the KYK peptide fundamentally alters the physical and biochemical properties of the hydrogel. The table below summarizes the comparative advantages of KYK-crosslinked networks against traditional chemical cross-linkers (e.g., N,N'-methylenebisacrylamide / BIS).

ParameterTraditional Hydrogel (BIS)KYK-Crosslinked HydrogelMechanistic Causality
Solid Content ~10–15%5.8% High chain entanglement allows for ultra-low solid content while maintaining structural integrity.
Tensile Strength ~50–100 kPa220 kPa Energy dissipation occurs via the reversible breakage of intramolecular hydrogen bonds in the peptide structure.
Stretchability ~100–200%440% Non-covalent interactions within the peptide network allow for massive deformation without macroscopic fracture.
Non-Specific Binding High (Baseline)5-fold Reduction The highly cationic nature of the lysine residues repels off-target proteins, vastly increasing the signal-to-noise ratio for biosensor applications.

Discussion & Troubleshooting

  • Incomplete Gelation / Low G′ Modulus: If the hydrogel fails to form a robust network, the tyrosinase specific activity may be compromised. Tyrosinase is highly sensitive to pH shifts. Ensure the reaction buffer is strictly maintained at pH 6.5. Additionally, verify that the base polymer was adequately neutralized; if the primary amines on chitosan remain protonated ( NH3+​ ), they cannot act as nucleophiles to attack the o-quinone intermediate.

  • Peptide Precipitation: KYK is highly soluble due to its cationic nature, but if modified with longer hydrophobic flanking sequences for specific drug delivery applications, it may aggregate. If aggregation occurs, consider utilizing a photo-induced caged peptide strategy to temporarily mask the lysine side chains until the polymer is fully mixed.

References

  • Title: A Facile Two-Step Enzymatic Approach for Conjugating Proteins to Polysaccharide Chitosan at an Electrode Interface Source: Cellular and Molecular Bioengineering (2017) URL: [Link]

  • Title: Modification and Assembly of a Versatile Lactonase for Bacterial Quorum Quenching Source: Molecules (2018) URL: [Link]

  • Title: Peptide-Crosslinked, Highly Entangled Hydrogels with Excellent Mechanical Properties but Ultra-Low Solid Content Source: Advanced Materials (2023) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Purification for Lysyl-Tyrosyl-Lysine (KYK)

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of the tripeptide Lysyl-Tyrosyl-Lysine (KYK). This resource offers troubleshooting solutions and frequently asked questions to address specific challenges encountered during the purification process.

Understanding the Molecule: Lysyl-Tyrosyl-Lysine (KYK)

Before delving into purification strategies, it is crucial to understand the physicochemical properties of KYK. This tripeptide consists of two basic (Lysine) and one aromatic (Tyrosine) amino acid residue. This unique composition presents specific considerations for RP-HPLC.

  • Lysine (K): The two lysine residues, with their primary amine side chains, make the peptide basic and highly hydrophilic. At the low pH typical for RP-HPLC (using trifluoroacetic acid), these side chains will be protonated and positively charged.

  • Tyrosine (Y): The tyrosine residue provides a hydrophobic and aromatic character, which is the primary driver for retention on a C18 stationary phase.

This combination of hydrophilic and hydrophobic properties requires a well-optimized gradient to achieve sharp peaks and effective separation from impurities.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of KYK and provides systematic solutions.

Q1: Why is my KYK peak broad and tailing?

Broad and tailing peaks are often indicative of secondary interactions between the peptide and the stationary phase, or suboptimal mobile phase conditions.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the positively charged lysine residues of KYK, leading to peak tailing.[1]

    • Solution: Ensure the use of a high-quality, end-capped C18 column specifically designed for peptide separations. These columns minimize exposed silanols.

  • Inadequate Ion-Pairing: Trifluoroacetic acid (TFA) is a crucial mobile phase additive that acts as an ion-pairing agent.[2] It pairs with the positively charged lysine residues, masking their charge and reducing interactions with silanols, which improves peak shape.[1]

    • Solution: Verify that the TFA concentration in both Mobile Phase A (aqueous) and Mobile Phase B (organic) is sufficient, typically 0.1% (v/v).[3] For peptides with multiple positive charges like KYK, a higher concentration of TFA (0.2-0.25%) may be beneficial.[4]

  • Suboptimal Temperature: Low column temperatures can lead to increased mobile phase viscosity and slower mass transfer, resulting in broader peaks.

    • Solution: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and resolution.[5][6] Modern, robust columns are stable at elevated temperatures.

ParameterSuboptimal ConditionRecommended ActionScientific Rationale
Column Chemistry Old or non-peptide specific C18 columnUse a modern, end-capped C18 column designed for peptides.Minimizes secondary interactions with residual silanols.[1]
TFA Concentration < 0.1% or inconsistent concentrationEnsure 0.1% TFA in both mobile phases. Consider increasing to 0.2-0.25%.[4]Effective ion-pairing masks positive charges on lysine residues, improving peak symmetry.[2]
Column Temperature Ambient temperatureIncrease to 40-60°C.Reduces mobile phase viscosity and improves mass transfer kinetics.[5]
Q2: How can I improve the resolution between my KYK peak and closely eluting impurities?

Poor resolution can be addressed by manipulating the selectivity of the chromatographic system.

Strategies for Improving Resolution:

  • Shallow the Gradient: A steep gradient may not provide sufficient time for the separation of components with similar hydrophobicities.

    • Solution: After an initial scouting run to determine the approximate elution percentage of acetonitrile (%B), design a shallower gradient around that point. For example, if KYK elutes at 30% B, try a gradient of 20-40% B over a longer period. A gradient slope of 1% B per minute is a good starting point for peptides.[7]

  • Optimize Flow Rate: The optimal flow rate is dependent on the column dimensions and particle size.

    • Solution: For analytical columns (e.g., 4.6 mm ID), a flow rate of 1.0 mL/min is common.[3] For preparative scale, the flow rate will be higher. A systematic approach to optimizing flow rate can enhance peak capacity.[8]

  • Change the Organic Modifier: While acetonitrile is the most common organic modifier, using a different solvent can alter selectivity.

    • Solution: Consider replacing acetonitrile with methanol or a mixture of acetonitrile and isopropanol.[5] This can change the elution order of your peptide and impurities.

Resolution_Optimization_Workflow Start Poor Resolution Observed ScoutingRun Perform Analytical Scouting Run (e.g., 5-95% B over 20 min) Start->ScoutingRun DetermineElution Determine Approximate %B Elution of KYK ScoutingRun->DetermineElution ShallowGradient Design a Shallower Gradient Around Elution Point DetermineElution->ShallowGradient OptimizeFlow Optimize Flow Rate ShallowGradient->OptimizeFlow GoodResolution Acceptable Resolution Achieved ShallowGradient->GoodResolution Success ChangeSolvent Consider Changing Organic Modifier OptimizeFlow->ChangeSolvent OptimizeFlow->GoodResolution Success ChangeSolvent->GoodResolution Success

Caption: Workflow for improving chromatographic resolution.

Q3: My KYK peptide is not retained on the C18 column (elutes in the void volume). What should I do?

Lack of retention for a peptide like KYK, which contains a hydrophobic tyrosine residue, is unusual but can occur under certain conditions.

Possible Causes and Solutions:

  • High Initial Organic Solvent Concentration: If the starting percentage of your organic mobile phase (Mobile Phase B) is too high, the peptide will not bind to the stationary phase.

    • Solution: Ensure your gradient starts at a low percentage of organic solvent, typically 5% or less.[7]

  • Incorrect Mobile Phase Preparation: An error in preparing the mobile phase, such as reversing Mobile Phases A and B, will cause the peptide to elute immediately.

    • Solution: Double-check the composition and labeling of your mobile phases.

  • Sample Dissolution Solvent: Dissolving the crude peptide in a solvent with high organic content can lead to poor binding on the column.[9]

    • Solution: Whenever possible, dissolve the peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO, but be aware this can affect peak shape.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting gradient for purifying KYK?

A good starting point for a peptide of unknown retention is a broad "scouting" gradient.

Recommended Starting Protocol:

  • Column: C18, 5 µm particle size, 100-300 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

  • Detection: 220 nm and 280 nm (the latter for the tyrosine residue).

This initial run will indicate the approximate %B at which KYK elutes, allowing you to design a more focused, shallower gradient for preparative purification.[3]

Q2: Which C18 column pore size is best for a tripeptide like KYK?

For small peptides like KYK, a smaller pore size is generally preferred.

  • 100-130 Å Pore Size: This range provides a high surface area for interaction and is ideal for small peptides and molecules.

  • 300 Å Pore Size: Larger pore sizes are typically reserved for larger peptides and proteins to prevent size exclusion effects.

Q3: Can I use formic acid instead of TFA?

Yes, formic acid (FA) is a common alternative to TFA, especially for applications where mass spectrometry (MS) detection is used, as TFA can cause ion suppression.

TFA vs. Formic Acid:

AdditiveAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Excellent ion-pairing agent, leading to sharp peaks and good resolution.[2]Can cause ion suppression in mass spectrometry.[11] Forms strong ion pairs that can be difficult to remove from the final product.[12]
Formic Acid (FA) Volatile and MS-friendly.Weaker ion-pairing agent, which may result in broader peaks and poorer resolution compared to TFA.[1]

If MS compatibility is not a concern, TFA is generally recommended for achieving the best chromatographic performance during purification.

Q4: How do I scale up my optimized analytical method to a preparative scale?

Scaling up from an analytical to a preparative method requires adjusting the flow rate and sample load in proportion to the change in column cross-sectional area.

General Scale-Up Workflow:

Caption: General workflow for scaling up an HPLC method.

Step-by-Step Protocol for Method Development and Purification:

  • Analytical Method Development:

    • Inject a small amount of crude KYK onto an analytical C18 column.

    • Run a scouting gradient (e.g., 5-95% Acetonitrile with 0.1% TFA over 20 minutes).

    • Based on the retention time of the main peak, develop a shallower, more focused gradient to maximize resolution between the KYK peak and impurities.

  • Preparative Scale-Up:

    • Use a preparative C18 column with the same stationary phase chemistry as the analytical column.

    • Adjust the flow rate according to the column diameters.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (ideally the initial mobile phase).

    • Inject the sample and run the optimized preparative gradient.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using the optimized analytical method.

    • Pool the fractions that meet the desired purity level.

  • Desalting and Lyophilization:

    • The pooled fractions will contain acetonitrile and TFA. These can be removed by lyophilization to obtain the final purified peptide as a TFA salt.

References

  • Uwe, D. N. & Peter, W. C. (2006). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. Analytical Chemistry. [Link]

  • Waters Corporation. (n.d.). XBridge Peptide BEH C18 XP Column. Waters Corporation. [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD.. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Vivascience AG. (2005). Concentration and Desalting of Peptide and Protein Samples with a Newly Developed C18 Membrane in a Microspin Column Format. Journal of Biomolecular Techniques. [Link]

  • ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. [Link]

  • Merck Millipore. (2003). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. [Link]

  • Phenomenex. (n.d.). Biozen Peptide PS-C18 for Peptide Mapping. Phenomenex. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Waters Corporation. (2019). Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. Waters Corporation. [Link]

  • GenScript. (n.d.). Impact of TFA - A Review. GenScript. [Link]

  • Appaly, P., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals. [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]

  • National Center for Biotechnology Information. (n.d.). Lys-Tyr. PubChem. [Link]

  • ResearchGate. (n.d.). HPLC trace of the purification of the crude tripeptide 44. The major... ResearchGate. [Link]

  • Thiageswaran, S. (2025, December 19). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Separation Science. [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Biotage. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • FooDB. (2020, April 6). Showing Compound Tyrosyl-Lysine (FDB112113). FooDB. [Link]

  • National Center for Biotechnology Information. (2013). Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Waters Corporation. (2014). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • ACS Omega. (2022, December 1). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Tyr-Lys. PubChem. [Link]

Sources

Technical Support Center: Preventing Oxidative Degradation of the Tyrosine Residue in Lys-Tyr-Lys (KYK)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. I am a Senior Application Scientist specializing in peptide chemistry, formulation, and stability.

The tripeptide Lys-Tyr-Lys (KYK) presents a unique structural dynamic. Interestingly, the positively charged Lysine residues flanking the Tyrosine actually disfavor metal-catalyzed oxidation compared to negatively charged sequences, as they electrostatically repel transition metal ions[1]. However, the central Tyrosine (Tyr) residue remains a critical vulnerability. Its electron-rich phenol ring is highly susceptible to reactive oxygen species (ROS), photooxidation, and electrophilic attack during synthesis[2]. This guide provides field-proven, self-validating methodologies to prevent the degradation of KYK across its entire lifecycle—from resin cleavage to final formulation.

Mechanisms of Tyrosine Degradation

Before troubleshooting, we must understand the chemical pathways that lead to peptide failure. Tyrosine oxidation typically proceeds via the formation of a tyrosyl radical, which rapidly reacts to form either 3,4-dihydroxyphenylalanine (DOPA) or covalent dityrosine cross-links[3].

TyrOxidation KYK Lys-Tyr-Lys (KYK) TyrRadical Tyrosyl Radical (Tyr•) KYK->TyrRadical Oxidation (Loss of e- & H+) ROS ROS / Trace Metals (Cu2+, Fe3+) ROS->TyrRadical Catalyzes DOPA DOPA Formation [+16 Da] TyrRadical->DOPA +OH• Addition Dityrosine Dityrosine Crosslink [-2 Da] TyrRadical->Dityrosine Radical Coupling

Mechanisms of Tyrosine oxidation in peptides leading to DOPA and Dityrosine formation.

FAQ & Troubleshooting: Synthesis and Cleavage

During Solid-Phase Peptide Synthesis (SPPS), the removal of side-chain protecting groups (such as the t-butyl group on Tyrosine) generates highly reactive carbocations. If not properly scavenged, these electrophiles will irreversibly alkylate the Tyrosine phenol ring[4].

Q: Why am I observing +16 Da and -2 Da mass shifts in my crude KYK peptide after cleavage? A: These mass shifts are the classic analytical hallmarks of Tyrosine oxidation. A +16 Da shift indicates the addition of a hydroxyl group to the phenol ring, forming DOPA. A -2 Da shift (often seen as a mass doubling minus 2 Da) indicates the formation of an intermolecular dityrosine cross-link, which occurs when two tyrosyl radicals couple[3]. This is frequently exacerbated by ambient oxygen exposure or trace metals present in the cleavage cocktail[5].

Q: Which cleavage cocktail is optimal for preventing Tyr oxidation and alkylation in KYK? A: For KYK, we strongly recommend Reagent B (or a modified Reagent K). Phenol is a mandatory component; it acts as a sacrificial scavenger, protecting the Tyr phenol ring from both oxidation and alkylation by t-butyl cations[4]. Triisopropylsilane (TIS) should be used as a non-odorous reducing agent to rapidly quench carbocations.

Table 1: Quantitative Comparison of Cleavage Cocktails for Tyr-Containing Peptides
Cleavage CocktailCompositionScavenging MechanismSuitability for KYK
Standard TFA 95% TFA, 5% WaterWater traps t-butyl cations.Poor (High risk of Tyr alkylation and oxidation)
Reagent B 93% TFA, 2.5% TIS, 2.5% Water, 2% PhenolPhenol protects the Tyr ring; TIS reduces carbocations.Excellent (Low odor, high Tyr protection)
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTComprehensive scavenging of ROS and cations.Good (Effective, but odorous and overkill for KYK)
Protocol 1: Self-Validating Cleavage of KYK from Fmoc-Resin
  • Step 1: Swell 0.1 mmol of synthesized KYK-resin in Dichloromethane (DCM) for 15 minutes to expose the peptide backbone.

  • Step 2: Prepare 5 mL of Reagent B (93% TFA, 2.5% TIS, 2.5% Water, 2% Phenol).

    • Causality: Phenol is structurally identical to the Tyrosine side chain and acts as a sacrificial target for electrophiles, while TIS donates hydrides to neutralize reactive carbocations[4].

  • Step 3: Add the cleavage cocktail to the resin. Agitate gently at room temperature for exactly 2 hours.

  • Step 4: Filter the cleavage solution into 50 mL of cold (-20°C) diethyl ether to precipitate the peptide.

  • Validation Check: Before full precipitation, take a 1 µL aliquot of the TFA filtrate, dilute in 100 µL of 50% Acetonitrile/Water, and analyze via LC-MS. You must confirm the presence of the target mass ( M+H=453.2 Da for KYK) and verify the absence of +56 Da (t-butyl adduct) or +16 Da (DOPA) peaks before proceeding to preparative HPLC.

FAQ & Troubleshooting: Formulation and Storage

Once purified, KYK is highly vulnerable to Metal-Catalyzed Oxidation (MCO) and photooxidation in aqueous solutions.

Q: How does pH affect the oxidative stability of KYK in solution? A: Tyrosine oxidation is strictly pH-dependent. The pKa of the tyrosine phenolic hydroxyl is approximately 10.0. Under alkaline conditions, the formation of the phenolate anion drastically lowers the oxidation potential, accelerating zero-order photooxidation and radical formation[2]. Maintaining a slightly acidic to neutral pH ensures the phenol remains protonated and resistant to oxidation.

Q: What excipients should be included in the final formulation to ensure long-term stability? A: A dual-pronged approach is required: use a chelator to sequester trace metals that catalyze ROS generation, and purge the formulation with an inert gas to displace dissolved oxygen[4].

Formulation Purified Purified KYK Peptide Buffer Acidic/Neutral Buffer (pH 5.0 - 7.0) Purified->Buffer Dissolve (Protonate Tyr) Chelator Add Chelator (1mM EDTA) Buffer->Chelator Prevent MCO Degassing Degas with Argon/N2 Chelator->Degassing Remove O2 Storage Lyophilize & Store at -20°C in Dark Degassing->Storage Finalize Formulation

Optimized formulation and storage workflow to prevent oxidative degradation of KYK.

Protocol 2: Self-Validating Formulation and Lyophilization of KYK
  • Step 1: Dissolve the purified KYK peptide in a 50 mM Sodium Phosphate buffer adjusted strictly to pH 6.0.

    • Causality: pH 6.0 keeps the Tyr phenolic hydroxyl protonated, preventing the formation of the highly reactive phenolate anion[2].

  • Step 2: Add 1 mM EDTA to the solution.

    • Causality: EDTA chelates trace transition metals (Cu2+, Fe3+) that leach from glassware or HPLC systems, preventing them from catalyzing ROS generation[1].

  • Step 3: Sparge the solution with Argon gas for 15 minutes to displace dissolved oxygen.

  • Step 4: Aliquot into amber glass vials (to prevent photooxidation) and lyophilize.

  • Validation Check: Post-lyophilization, reconstitute one random vial in MS-grade water. Measure the UV absorbance at 315 nm. A peak at 315 nm is the specific spectroscopic signature of dityrosine cross-links. The A315​ must be < 0.05 to validate a pure, unoxidized batch.

Analytical Troubleshooting Matrix

If your KYK peptide fails quality control, use the following mass spectrometry matrix to identify the exact mechanism of failure.

Table 2: Mass Spectrometry Troubleshooting for Tyrosine Degradation
Observed Mass ShiftDegradation ProductCausality / MechanismCorrective Action
+16 Da 3,4-Dihydroxyphenylalanine (DOPA)Hydroxyl radical addition to the Tyr phenol ring.Degas buffers with Argon; add 1 mM EDTA to formulation.
-2 Da (or 2M−2 )Dityrosine Cross-linkRadical coupling of two adjacent tyrosyl radicals.Protect from light; strictly avoid alkaline pH > 8.0.
+56 Da t-Butyl AlkylationIncomplete scavenging of t-butyl carbocations during cleavage.Increase Phenol/TIS concentration in cleavage cocktail.

Sources

Technical Support Center: Enhancing and Analyzing the Serum Stability of Lysyl-Tyrosyl-Lysine (KYK)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Therapeutics Support Center. As a Senior Application Scientist, I frequently guide research teams through the bottleneck of peptide pharmacokinetics. Short cationic peptides like lysyl-tyrosyl-lysine (KYK) exhibit promising bioactivity but suffer from profound instability in physiological environments. This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating analytical protocols to master KYK stability assays.

Section 1: The KYK Stability Challenge (FAQ)

Q: Why does the native KYK tripeptide degrade so rapidly in human serum? A: The native KYK sequence is a perfect storm for proteolytic degradation. The free N- and C-termini are immediate targets for circulating exopeptidases (aminopeptidases and carboxypeptidases)[1]. Furthermore, the presence of basic lysine (K) residues creates highly specific cleavage sites for trypsin-like endopeptidases[1]. Because serum contains a diverse and active spectrum of these proteases—unlike plasma, where anticoagulants like EDTA inhibit metalloproteases—the native half-life of KYK in serum is typically measured in mere minutes[1].

Q: What are the most effective structural modifications to enhance KYK stability without completely losing its native conformation? A: Stability enhancement requires a strategic approach to shield the peptide backbone from enzymatic active sites:

  • Terminal Capping: Simple N-terminal acetylation and C-terminal amidation remove the terminal charges, effectively blinding exopeptidases to the peptide ends[2].

  • Stereochemical Evasion (D-Amino Acids): Swapping L-amino acids for their D-enantiomers (e.g., dK-dY-dK) renders the peptide bonds unrecognizable to endogenous stereospecific proteases, drastically extending half-life[3].

  • Lipidation: Conjugating a fatty acid chain, such as a palmitoyl group (C16-KYK), induces the peptide to self-assemble into nanostructures like nanotapes[4]. This supramolecular assembly provides profound steric shielding, burying the vulnerable peptide backbone away from bulky protease active sites[4].

ModLogic Native Native KYK Tripeptide (Highly Susceptible) Exo Exopeptidase Cleavage (N/C-Terminus) Native->Exo Endo Endopeptidase Cleavage (Trypsin-like at Lys) Native->Endo TermCap Terminal Capping (Ac-KYK-NH2) Exo->TermCap Blocked by D_Amino D-Enantiomer (dK-dY-dK) Endo->D_Amino Evaded by Lipid Lipidation (e.g., C16-KYK) Endo->Lipid Steric Shielding via

Logical pathways of KYK proteolytic degradation and targeted stabilization strategies.

Quantitative Stability Comparison The table below summarizes the expected impact of these modifications based on established pharmacokinetic principles.

Modification StrategyConstruct ExampleEstimated Serum Half-LifePrimary Protective Mechanism
Native Peptide L-Lys-L-Tyr-L-Lys< 1 hourN/A (Highly susceptible to proteolysis)
Terminal Capping Ac-KYK-NH₂2 - 4 hoursBlocks exopeptidase recognition
D-Amino Acid Substitution dK-dY-dK> 24 hoursEvades stereospecific endogenous proteases
Lipidation C16-KYK> 12 hoursSteric shielding via supramolecular self-assembly
Section 2: Standardized LC-MS/MS Serum Stability Protocol

To accurately measure stability, your assay must be a self-validating system. Poor extraction techniques often mimic peptide degradation. This protocol utilizes an optimized precipitation method and an internal standard to guarantee data integrity[3].

Step-by-Step Methodology:

  • Assay Preparation & Self-Validation Setup:

    • Thaw human serum on ice. Prepare a parallel control using heat-inactivated serum (56°C for 30 mins). Causality: This control differentiates between true enzymatic degradation and non-specific peptide aggregation.

    • Prepare the KYK peptide stock (1 mM) in LC-MS grade water.

  • Incubation:

    • Spike KYK into the active and heat-inactivated serum to a final concentration of 10 μM.

    • Incubate at 37°C with gentle shaking (500 rpm)[5].

  • Time-Course Quenching & Extraction (Critical Step):

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract 50 μL aliquots.

    • Immediately mix the aliquot with 150 μL of 1% Formic Acid (FA) in Ethanol [3]. Causality: Ethanol efficiently precipitates high-abundance serum proteins (like albumin) that cause MS ion suppression. The 1% FA lowers the pH, fully protonating the basic lysine residues of KYK. This disrupts electrostatic interactions between the peptide and acidic matrix proteins, ensuring the peptide remains in the supernatant rather than co-precipitating[3].

    • Spike in 10 μL of a heavy-isotope labeled internal standard (e.g., KYK-[¹³C,¹⁵N])[6]. Causality: This corrects for any downstream extraction losses or ionization variations, making the protocol self-validating.

  • Centrifugation:

    • Incubate on ice for 10 minutes, then centrifuge at 12,000 x g for 5 minutes[1].

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Analyze via Nano-LC-ESI-MS/MS using a C18 column and a gradient of water/acetonitrile with 0.1% FA[3].

    • Calculate the remaining peptide percentage relative to the T=0 peak area ratio (Analyte/Internal Standard).

Workflow Incubate 1. Incubation KYK + Serum (37°C) Quench 2. Quenching 1% FA in Ethanol Incubate->Quench Centrifuge 3. Centrifugation 12,000 x g, 5 min Quench->Centrifuge LCMS 4. LC-MS/MS Analysis Centrifuge->LCMS Data 5. Data Processing Half-life Calculation LCMS->Data

Step-by-step LC-MS/MS workflow for evaluating KYK peptide serum stability.

Section 3: Troubleshooting Data & Extraction Issues

Q: My LC-MS/MS data shows massive signal suppression and poor recovery of KYK even at T=0. How do I fix this? A: This is a classic symptom of non-specific binding. KYK is highly cationic. If you are using pure acetonitrile for precipitation, the peptide is likely co-precipitating with serum albumin. Switch your precipitation solvent to 3[3]. The acidic environment is necessary to break the ionic bonds between your cationic peptide and the anionic serum proteins, drastically improving recovery[3].

Q: The peptide signal disappears rapidly, but I don't see any cleavage fragments in the MS spectra. Is it degrading? A: Not necessarily. If you don't detect fragments, the peptide might be aggregating or adhering to the plastic of the incubation tubes. This is where your self-validating controls save you. Check your heat-inactivated serum control. If the peptide signal also disappears in the heat-inactivated serum, the loss is physical (aggregation/adsorption), not enzymatic. To resolve this, switch to low-bind Eppendorf tubes and consider adding a small amount of surfactant (e.g., 0.01% Tween-20) to your incubation matrix.

Q: We lipidated KYK (C16-KYK) to improve stability, but the LC-MS/MS signal is highly variable. Why? A: Lipidation drives the peptide to self-assemble into 4[4]. While this protects the peptide from proteases, these large supramolecular assemblies do not ionize well or elute cleanly in standard LC-MS/MS methods. You must disrupt these assemblies prior to injection. Ensure your quenching solvent contains a high percentage of organic solvent or add a disaggregating agent like hexafluoroisopropanol (HFIP) to break the micelles down into monomers before they hit the column.

References
  • Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum Source: PLOS One URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS Source: Taylor & Francis / PMC URL: [Link]

  • Title: Diverse nanostructures and antimicrobial activity of lipopeptides bearing lysine-rich tripeptide sequences Source: Soft Matter (RSC Publishing) URL: [Link]

  • Title: Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation & Comparative

Lysyl-tyrosyl-lysine compared to other cationic tripeptides for cell penetration

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Cationic Tripeptides for Cell Penetration: The Case for Lysyl-Tyrosyl-Lysine (KYK)

As a Senior Application Scientist in targeted drug delivery, I frequently encounter the bottleneck of intracellular bioavailability. While large Cell-Penetrating Peptides (CPPs) like TAT or polyarginine (R9) are industry standards, their size often triggers immunogenicity and manufacturing complexities. This has driven a paradigm shift toward ultra-short cationic tripeptides.

This guide objectively compares the cellular penetration performance of Lysyl-Tyrosyl-Lysine (KYK) against other common tripeptides (KKK, RRR, KWK), analyzing the mechanistic causality behind its superior efficacy, structural stability, and biocompatibility.

Mechanistic Causality: The Aromatic-Cationic Advantage

The fundamental challenge of cell penetration is overcoming the hydrophobic barrier of the phospholipid bilayer. Purely cationic peptides, such as tri-lysine (KKK) or tri-arginine (RRR), rely almost exclusively on electrostatic interactions with negatively charged cell surface proteoglycans. While this initiates contact, it frequently results in the peptide being trapped in endosomes, requiring high concentrations to induce the "proton sponge" effect for cytosolic release[1].

KYK solves this through a dual-action mechanism:

  • Electrostatic Anchoring: The flanking Lysine (K) residues provide the necessary positive charge to bind the phosphate headgroups of the lipid bilayer[2].

  • Aromatic Snorkeling: The central Tyrosine (Y) residue is the critical differentiator. Tyrosine is amphiphilic; its aromatic ring inserts into the hydrophobic lipid acyl chains, while its hydroxyl group remains near the lipid-water interface. This "snorkeling" effect locally perturbs lipid packing, lowering the thermodynamic barrier for direct, energy-independent membrane translocation[2].

Furthermore, lipidated KYK sequences (e.g., C16-KYK) demonstrate remarkable structural stability, forming extended β-sheet nanotapes that remain stable across a broad physiological pH range (pH 2–8), unlike KKK which transitions unpredictably between micelles and fibrils[3].

Translocation_Mechanism A KYK Tripeptide (Lys-Tyr-Lys) B Electrostatic Binding (Lysine to PO4-) A->B Initial Contact C Hydrophobic Insertion (Tyrosine Snorkeling) B->C Lipid Perturbation D Energy-Dependent Endocytosis (37°C) C->D High Conc. / Clustering E Energy-Independent Direct Translocation (4°C) C->E Membrane Destabilization F Endosomal Escape (Proton Sponge) D->F G Cytosolic Delivery E->G Bypass Endosome F->G

Mechanistic pathways of KYK tripeptide cellular internalization and cytosolic delivery.

Quantitative Performance Comparison

When selecting a tripeptide vector, researchers must balance penetration efficiency with cytotoxicity. Purely cationic sequences like KKK exhibit higher hemolysis and cellular toxicity due to non-specific membrane lysis[3]. Conversely, KYK maintains high cytocompatibility, making it suitable for sensitive applications like radiation-crosslinked nanogels for pancreatic cancer diagnostics[4].

Peptide SequencePrimary InteractionInternalization RouteToxicity / HemolysisStructural Stability (Lipidated)
KYK (Lys-Tyr-Lys)Electrostatic + HydrophobicEndocytosis & Direct TranslocationLow (High cytocompatibility)High (Stable β-sheet nanotapes)
KKK (Lys-Lys-Lys)Purely ElectrostaticPredominantly EndocytosisModerate/High (Membrane lysis)Low (pH-dependent micelle shift)
RRR (Arg-Arg-Arg)Bidentate Hydrogen BondingEndocytosis & Direct Translocation[5]Moderate Moderate (Forms multilamellar phases)
KWK (Lys-Trp-Lys)Electrostatic + Deep HydrophobicDirect TranslocationModerate (Trp is highly disruptive)High (Stable β-sheet nanotapes)

Self-Validating Experimental Methodologies

To objectively prove the superiority of KYK over KKK, researchers must deploy assays that eliminate false positives. Cationic peptides are notorious for adhering to the outer cell membrane, which standard fluorescence assays misinterpret as successful internalization.

Below is a self-validating protocol designed to isolate true cytosolic delivery.

Protocol: Temperature-Gated Flow Cytometry with Extracellular Quenching

Step 1: Peptide Conjugation & Preparation

  • Action: Synthesize FITC-labeled KYK and KKK using standard Fmoc solid-phase peptide synthesis. Include a Beta-Alanine (β-Ala) spacer between the FITC and the peptide.

  • Causality: Fluorophores are bulky and hydrophobic. Without a spacer, FITC will sterically hinder the tripeptide and artificially alter its membrane-interacting properties, invalidating the comparison.

Step 2: Temperature-Gated Incubation

  • Action: Incubate target cells (e.g., HeLa or Fibroblasts) with 5 µM of peptide for 2 hours in two parallel cohorts: one at 37°C and one at 4°C .

  • Causality: 37°C allows all pathways (endocytosis + direct translocation) to occur. 4°C rigidifies the lipid bilayer and completely halts ATP-dependent endocytosis. Any fluorescence detected in the 4°C cohort definitively proves energy-independent direct membrane translocation—a hallmark of KYK's aromatic insertion.

Step 3: Extracellular Quenching (The Critical Validation Step)

  • Action: Prior to flow cytometry, wash cells with PBS and treat with 0.4% Trypan Blue solution or Trypsin-EDTA for 5 minutes.

  • Causality: Cationic Lysine residues stick tenaciously to the negatively charged glycocalyx. Trypan Blue acts as an impermeable quencher that extinguishes the fluorescence of externally bound FITC. Trypsin enzymatically cleaves surface-bound peptides. This ensures the flow cytometer only quantifies peptide that has successfully breached the membrane.

Step 4: Viability Correlation (LDH Assay)

  • Action: Run a Lactate Dehydrogenase (LDH) release assay on the cellular supernatant.

  • Causality: High uptake is useless if it kills the cell. LDH is a cytosolic enzyme; its presence in the supernatant indicates membrane rupture. This step proves whether the peptide penetrated the cell safely (like KYK) or simply lysed it (like KKK at high doses).

Validation_Workflow S1 1. Incubation FITC-Peptide (5 µM) 37°C vs 4°C S2 2. Wash & Quench Trypan Blue / Trypsin (Removes Surface Signal) S1->S2 S3 3. Flow Cytometry Quantify Intracellular Fluorescence S2->S3 S4 4. Viability Assay LDH Release (Toxicity Check) S3->S4 Correlate Uptake with Viability

Self-validating experimental workflow for quantifying true intracellular peptide uptake.

Conclusion

For drug development professionals engineering nanocarriers, liposomes, or direct peptide conjugates, the selection of the penetration motif is critical. While poly-lysine and poly-arginine are traditional choices, the KYK tripeptide offers a highly optimized alternative. By combining the electrostatic targeting of Lysine with the hydrophobic membrane-perturbing capabilities of Tyrosine, KYK achieves superior direct translocation, avoids endosomal entrapment, and maintains excellent cytocompatibility.

References

  • Soft Matter (RSC Publishing)
  • Natural Polysaccharides for siRNA Delivery: Nanocarriers Based on Chitosan, Hyaluronic Acid, and Their Derivatives MDPI URL
  • DNA Cross-Linking with Metallointercalator−Peptide Conjugates ACS Publications URL
  • Peptide nanogel yield from 0.1 wt.
  • Arginine-rich cell-penetrating peptides ResearchGate URL

Sources

A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking with In Vitro Data: The Case of Lys-Tyr-Lys and PTP1B

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synergy of In Silico and In Vitro Methodologies

In modern drug discovery, the journey from a potential therapeutic molecule to a validated lead compound is both complex and resource-intensive. Computational methods, particularly molecular docking, have emerged as indispensable tools to accelerate this process.[1] Molecular docking predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[2] However, these in silico predictions are theoretical models fraught with assumptions and simplifications. Their true value is only unlocked when rigorously validated by real-world experimental data.[3]

This guide provides an in-depth, practical comparison of molecular docking simulations with in vitro experimental data, using the tripeptide Lys-Tyr-Lys (KYK) as a candidate ligand and Protein Tyrosine Phosphatase 1B (PTP1B) as the therapeutic target. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for type 2 diabetes and obesity.[4] We will navigate the complete workflow, from initial computational prediction to experimental verification, demonstrating how these two pillars of drug discovery inform and validate one another.

Part I: In Silico Prediction – The Molecular Docking Simulation

The primary objective of the in silico phase is to generate a testable hypothesis: how does Lys-Tyr-Lys bind to PTP1B, and with what predicted affinity? This is not merely about generating a number; it's about understanding the potential molecular interactions that drive the binding event.

Experimental Rationale & Design

Our choice of PTP1B is strategic; it possesses a well-defined active site and a known allosteric site, and numerous co-crystal structures are available, which are crucial for validating our docking protocol.[4] The tripeptide Lys-Tyr-Lys is selected for its constituent amino acids; lysine's positive charge can engage in crucial electrostatic interactions, while tyrosine's aromatic ring and hydroxyl group can participate in π-π stacking and hydrogen bonding, respectively—interactions commonly observed in enzyme active sites.[][6]

We will employ AutoDock Vina, a widely used open-source docking program, for its balance of speed and accuracy.[7] A critical, non-negotiable first step is the validation of the docking protocol itself. This is achieved by removing a known co-crystallized inhibitor from a PTP1B structure and then re-docking it. If the software can accurately reproduce the experimentally determined binding pose (typically within a 2.0 Å root-mean-square deviation, or RMSD), we can proceed with confidence.[1][8]

Detailed Protocol: Molecular Docking of Lys-Tyr-Lys into PTP1B
  • Preparation of the Receptor (PTP1B):

    • Download the crystal structure of human PTP1B in complex with a known inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 2QBP).

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove the co-crystallized ligand, water molecules, and any co-factors not essential for binding.

    • Add polar hydrogen atoms and assign Gasteiger charges to the protein atoms. This step is crucial for calculating the electrostatic interactions.

    • Save the prepared receptor in the required .pdbqt format for AutoDock Vina.

  • Preparation of the Ligand (Lys-Tyr-Lys):

    • Construct the 3D structure of the Lys-Tyr-Lys tripeptide using a molecule builder like Avogadro or ChemDraw.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Define the rotatable bonds within the peptide and save it in the .pdbqt format.

  • Docking Protocol Validation (Self-Validating Step):

    • Extract the co-crystallized inhibitor (e.g., (3-{5-[(N-acetyl-3-{4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-1-naphthyl}-L-alanyl)amino]pentyl}thiophen-2-yl)propanoic acid from 2QBP) and prepare it as a ligand in .pdbqt format.

    • Define a grid box that encompasses the entire binding site of the extracted ligand. The grid box tells the software where to perform the docking search.[8]

    • Perform the docking simulation.

    • Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the RMSD. A value < 2.0 Å validates the protocol's accuracy.[1]

  • Production Docking of Lys-Tyr-Lys:

    • Using the same validated receptor structure and grid box parameters, perform the docking simulation with the prepared Lys-Tyr-Lys ligand.

    • Set the exhaustiveness parameter (which controls the thoroughness of the search) to a value of 16 or higher to ensure a comprehensive search of the conformational space.[9]

  • Analysis of Results:

    • Analyze the output file to identify the top-ranked binding pose based on the lowest binding energy (reported in kcal/mol).

    • Visualize the predicted complex to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts between Lys-Tyr-Lys and PTP1B residues.

Predicted Molecular Interactions

The docking simulation predicts that Lys-Tyr-Lys binds within the active site of PTP1B. The following diagram illustrates the key hypothetical interactions that form our working hypothesis for in vitro validation.

G cluster_PTP1B PTP1B Active Site CYS215 Cys215 ARG221 Arg221 ASP181 Asp181 TYR46 Tyr46 KYK Lys-Tyr-Lys KYK->CYS215 H-bond (Tyr OH) KYK->ARG221 Salt Bridge (Lys ε-amino) KYK->ASP181 H-bond (Lys backbone) KYK->TYR46 π-π Stacking (Tyr ring)

Predicted binding mode of Lys-Tyr-Lys in the PTP1B active site.

Part II: In Vitro Validation – The Enzyme Inhibition Assay

With a clear computational prediction in hand, we move to the laboratory bench to determine if Lys-Tyr-Lys actually inhibits PTP1B activity. The goal is to obtain a quantitative measure of the peptide's inhibitory potency, typically the half-maximal inhibitory concentration (IC50).

Experimental Rationale & Design

We will use a colorimetric enzyme inhibition assay. This method relies on a substrate, p-nitrophenyl phosphate (pNPP), which is colorless. When PTP1B cleaves the phosphate group, it produces p-nitrophenol (pNP), which is yellow and can be quantified by measuring its absorbance at 405 nm. An effective inhibitor will reduce the rate of pNP production. This assay is robust, high-throughput, and directly measures the functional consequence of binding to the active site.[4]

To ensure trustworthiness, the experiment must include critical controls:

  • Negative Control (No Inhibitor): Measures 100% enzyme activity.

  • Positive Control: A known PTP1B inhibitor (e.g., Suramin) to confirm the assay is working correctly.

  • Blank (No Enzyme): Accounts for any non-enzymatic degradation of the substrate.

Detailed Protocol: PTP1B Colorimetric Inhibition Assay
  • Materials & Reagents:

    • Recombinant Human PTP1B enzyme.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.4.

    • Substrate: p-Nitrophenyl phosphate (pNPP).

    • Inhibitor: Synthesized Lys-Tyr-Lys peptide, dissolved in assay buffer.

    • Stop Solution: 1 M NaOH.

    • 96-well microplate and a microplate reader capable of measuring absorbance at 405 nm.

  • Assay Procedure:

    • Prepare a serial dilution of the Lys-Tyr-Lys peptide in assay buffer (e.g., from 100 µM to 0.1 µM).

    • To the wells of a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the serially diluted Lys-Tyr-Lys peptide to the appropriate wells. Add 10 µL of assay buffer to the "No Inhibitor" control wells.

    • Add 20 µL of the PTP1B enzyme solution (at a pre-determined optimal concentration) to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of pNPP substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of Lys-Tyr-Lys using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_no_inhibitor))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) using software like GraphPad Prism to determine the IC50 value.

Part III: Cross-Validation – Bridging Simulation and Experiment

This is the critical synthesis step where we compare the computational prediction with the experimental result. The objective is to determine if the in silico model was a reliable predictor of biological activity and how each result informs the other.

Workflow for Integrated Drug Discovery

The following diagram illustrates the comprehensive, self-validating workflow that integrates both computational and experimental arms of the project.

G cluster_insilico Part I: In Silico Prediction cluster_invitro Part II: In Vitro Validation PDB 1. Obtain Structures (PDB, ChemDraw) PREP 2. Prepare Receptor & Ligand (Add Hydrogens, Charges) PDB->PREP VALIDATE 3. Docking Protocol Validation (Re-dock known ligand, RMSD < 2Å) PREP->VALIDATE DOCK 4. Production Docking (Lys-Tyr-Lys vs PTP1B) VALIDATE->DOCK ANALYZE_DOCK 5. Analyze Binding Mode & Energy DOCK->ANALYZE_DOCK CROSS_VALIDATE Part III: Cross-Validation Compare & Correlate Results ANALYZE_DOCK->CROSS_VALIDATE REAGENTS 1. Prepare Reagents (Enzyme, Substrate, Peptide) ASSAY 2. PTP1B Inhibition Assay (Dose-response) REAGENTS->ASSAY CONTROLS 3. Include Controls (Positive/Negative) ANALYZE_ASSAY 4. Calculate IC50 ASSAY->ANALYZE_ASSAY ANALYZE_ASSAY->CROSS_VALIDATE CONCLUSION Validated Hit/Lead Hypothesis CROSS_VALIDATE->CONCLUSION

Integrated workflow for computational and experimental cross-validation.
Comparative Data Summary

Here, we present hypothetical but plausible data from our described experiments to facilitate a direct comparison.

ParameterIn Silico Result (Molecular Docking)In Vitro Result (Enzyme Assay)
Metric Binding EnergyIC50
Value -8.2 kcal/mol15.7 µM
Interpretation Strong predicted binding affinity.Moderate inhibitory potency.
Analysis and Discussion

The docking simulation predicted a strong binding affinity (-8.2 kcal/mol) for Lys-Tyr-Lys to the PTP1B active site. The in vitro assay confirmed this prediction, demonstrating that the peptide does indeed inhibit the enzyme with a moderate potency (IC50 = 15.7 µM). This concordance is a successful cross-validation.[3]

It is crucial to understand that a direct mathematical conversion between binding energy and IC50 is not straightforward. Docking scores are approximations of binding free energy, while IC50 is a measure of functional inhibition that can be influenced by assay conditions, enzyme kinetics, and the mechanism of inhibition.[3] The key takeaway is the qualitative correlation: a favorable docking score corresponded to measurable biological activity.

The true power of this cross-validation lies in its ability to create a feedback loop. The in silico model (Diagram 1) provided a structural hypothesis for the observed activity. It suggested that specific interactions, like the salt bridge with Arg221 and π-π stacking with Tyr46, are critical. This hypothesis can now be tested with further experiments, such as site-directed mutagenesis of these PTP1B residues or synthesizing analogs of Lys-Tyr-Lys to probe the importance of each amino acid. This iterative cycle of prediction and experimentation is the cornerstone of rational drug design.

Conclusion

The cross-validation of molecular docking simulations with in vitro data is not merely a confirmatory step; it is an essential process of scientific inquiry that enhances the reliability and predictive power of computational models. By integrating the speed and molecular insight of in silico docking with the tangible, functional data from in vitro assays, we transform a computational hypothesis into a validated starting point for drug discovery. This case study of Lys-Tyr-Lys and PTP1B demonstrates a robust, self-validating workflow that increases confidence in hit identification and provides a clear, rational path forward for lead optimization, ultimately saving time and resources in the pursuit of novel therapeutics.

References

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  • Tripeptides inhibit dual targets AChE and BACE-1: a computational study. (2024). RSC Publishing. Available at: [Link]

  • Molecular docking studies of YKT tripeptide and drug delivery system with poly(ε-caprolactone) nanoparticles. (2022). PubMed. Available at: [Link]

  • Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. (2020). MDPI. Available at: [Link]

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  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (2021). PMC. Available at: [Link]

  • Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). (2020). bioRxiv. Available at: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). PMC. Available at: [Link]

  • Synthesis of small peptide compounds, molecular docking, and inhibitor. (2018). DDDT. Available at: [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (2021). Frontiers in Molecular Biosciences. Available at: [Link]

  • Latent Generative Search unlocks de novo Design of Untapped Biomolecular Interactions at Scale. (2024). NVIDIA Research. Available at: [Link]

  • Small molecule–constrained paratope mimetic bicyclic peptides as potent inhibitors of group 1 and 2 influenza A virus hemagglutinins. (2020). PNAS. Available at: [Link]

  • Binding Assays. BMG LABTECH. Accessed March 2024. Available at: [Link]

  • Protein code and shape used to predict peptide-protein interactions. (2023). Fred Hutch. Available at: [Link]

  • Deciphering Peptide-Protein Interactions via Composition-Based Prediction: A Case Study with Survivin/BIRC5. (2024). bioRxiv. Available at: [Link]

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